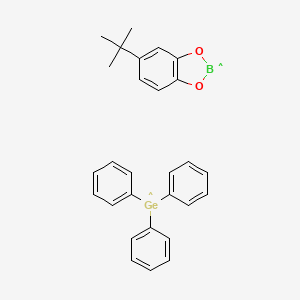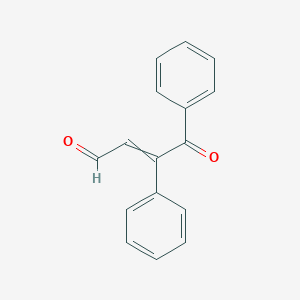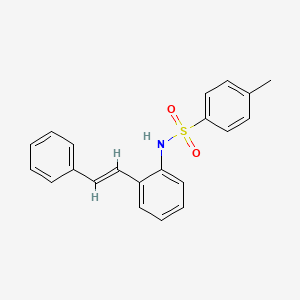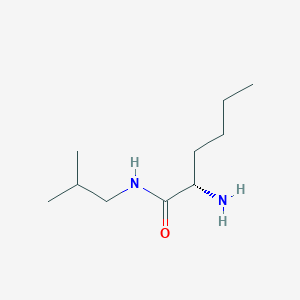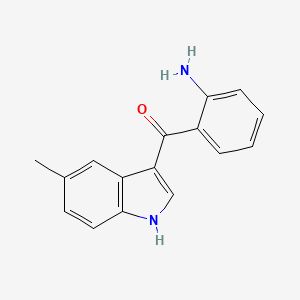
(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as methanesulfonic acid, and controlled reaction environments are common practices to achieve efficient production .
化学反応の分析
Types of Reactions
(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols .
科学的研究の応用
(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Another indole derivative with similar structural features.
(3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl) substitutedphenyl methanones: Compounds with similar indole cores but different substituents.
Uniqueness
(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an amino group and a methyl-substituted indole ring makes it a versatile compound for various applications .
特性
CAS番号 |
821767-66-2 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
(2-aminophenyl)-(5-methyl-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H14N2O/c1-10-6-7-15-12(8-10)13(9-18-15)16(19)11-4-2-3-5-14(11)17/h2-9,18H,17H2,1H3 |
InChIキー |
RAVDKCUEQDRGAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



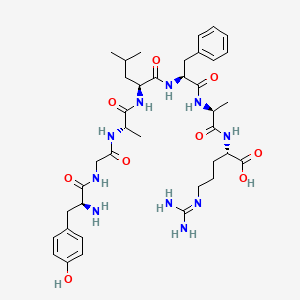
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
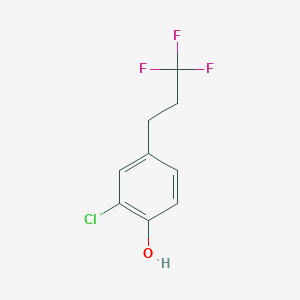
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
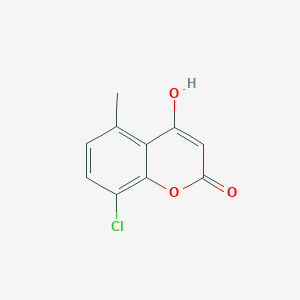
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
